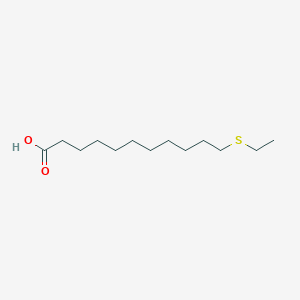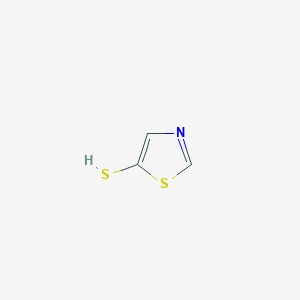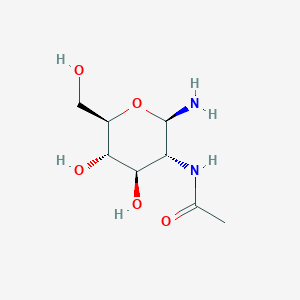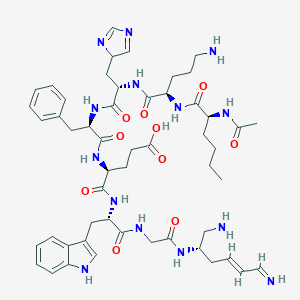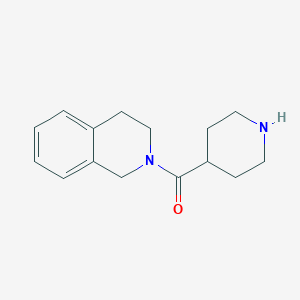
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
概要
説明
The molecule of interest is a derivative within the broader category of tetrahydroisoquinoline compounds, known for their diverse pharmacological activities and significance in medicinal chemistry. It incorporates a piperidin-4-ylcarbonyl group attached to the tetrahydroisoquinoline backbone, indicating a complex synthesis process and unique chemical behaviors.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including the compound , often involves intricate chemical reactions that aim to introduce the piperidin-4-ylcarbonyl moiety into the tetrahydroisoquinoline scaffold. Techniques such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds have been utilized to achieve desired structural configurations. Moreover, the synthesis may involve multistep reactions, including cyclization, to construct the piperidinyl and isoquinoline portions of the molecule, showcasing the complexity and specificity required in the synthetic routes (Fatma et al., 2017).
Molecular Structure Analysis
Structural analysis through X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy play a pivotal role in elucidating the configuration, conformation, and overall molecular structure of the compound. Such analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and intramolecular interactions that dictate the molecule's reactivity and physical properties. Advanced computational methods, including density functional theory (DFT), further aid in understanding the electronic structure and reactivity (Fatma et al., 2017).
科学的研究の応用
Identification and Pharmacokinetics
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been extensively studied for their metabolites in human urine, plasma, and feces. These compounds, including YM-252124 and YM-385459, are involved in the inhibition of the If current channel in the sinus node of the heart, showing potential as treatments for stable angina and atrial fibrillation. The renal and hepatic excretion of these metabolites has been linked to their interaction with various transporters, including organic cation transporter 2 (OCT2) and organic anion transporter 1 (OAT1), suggesting their significant role in urinary and hepatic elimination processes (Umehara et al., 2009).
Antihypertensive Agents
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent antihypertensive effects without inducing reflex tachycardia. These compounds act as bradycardic agents in isolated guinea pig right atria, highlighting their importance in developing novel treatments for hypertension (Watanuki et al., 2011).
Anticonvulsant Properties
Derivatives of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their anticonvulsant activities. Notably, the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative showed high activity against audiogenic seizures in mice, acting as a noncompetitive AMPA receptor modulator. This suggests potential applications in treating epilepsy and related disorders (Gitto et al., 2006).
Hybrid Molecules with Anti-inflammatory and Antioxidant Activity
The synthesis of hybrids combining 1,2,3,4-tetrahydroisoquinoline and anti-inflammatory agents like ibuprofen has yielded compounds with notable in vitro antioxidant, antitryptic, and anti-inflammatory activities. These hybrids represent a promising approach for developing new therapeutic agents with enhanced efficacy and reduced side effects (Manolov et al., 2022).
Antimicrobial Activity
Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles have been synthesized and exhibited promising antimicrobial activities against various pathogenic strains of bacteria and fungi. These compounds' structural features and bioactivity profiles suggest their potential as leads for developing new antimicrobial agents (Zaki et al., 2019).
Safety And Hazards
The safety and hazards of a compound also depend on its specific structure. For similar compounds, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment4.
将来の方向性
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety1. This field is designed to help both novice researchers taking their first steps and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines1.
Please note that this information is based on the available resources and may not fully cover “2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline”. For more specific and detailed information, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPZLTVOMQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-1H-isoquinolin-2-YL)-piperidin-4-YL-methanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


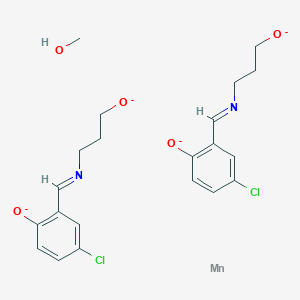
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
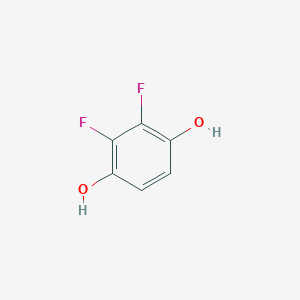
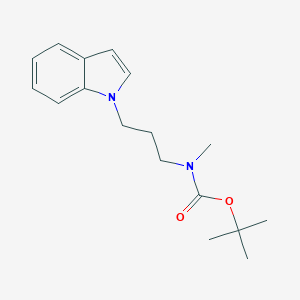
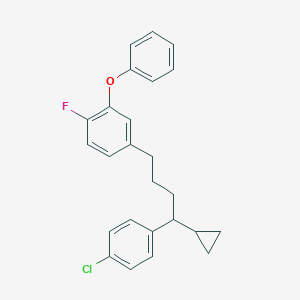
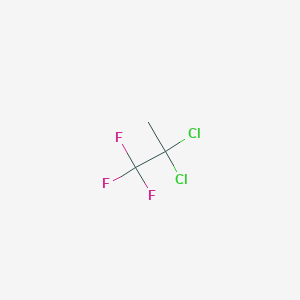
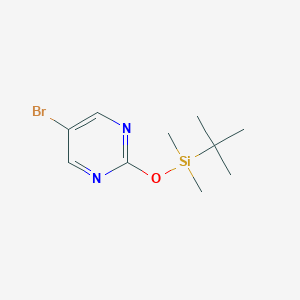
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
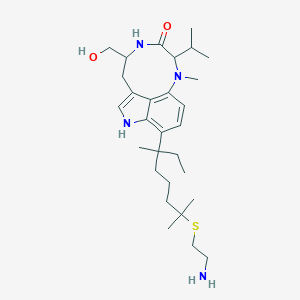
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
